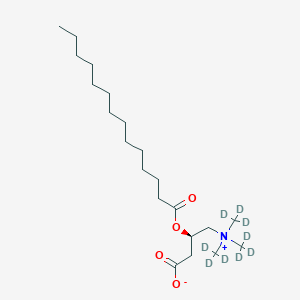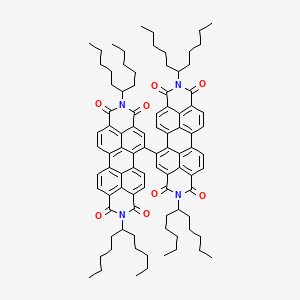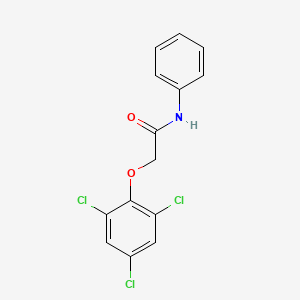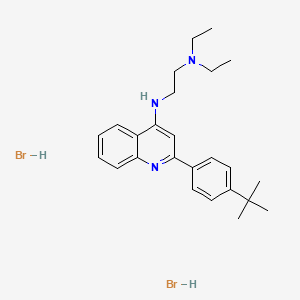![molecular formula C125H251N2O55P B11940610 azanium;[(2R)-2,3-di(tetradecanoyloxy)propyl] 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxycarbonylamino]ethyl phosphate](/img/structure/B11940610.png)
azanium;[(2R)-2,3-di(tetradecanoyloxy)propyl] 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxycarbonylamino]ethyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
14:0 PEG2000 PE, also known as 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (ammonium salt), is a phospholipid derivative. This compound is characterized by the presence of a polyethylene glycol (PEG) chain with a molecular weight of 2000 attached to the phosphoethanolamine head group. The myristoyl chains (14:0) are saturated fatty acids, making this compound amphiphilic, which means it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties. This unique structure allows it to form lipid bilayers and micelles, making it useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 14:0 PEG2000 PE typically involves the following steps:
Synthesis of 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine: This step involves the esterification of glycerol with myristic acid (tetradecanoic acid) to form 1,2-dimyristoyl-sn-glycerol. This intermediate is then phosphorylated to produce 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine.
Attachment of Polyethylene Glycol (PEG): The polyethylene glycol (PEG) chain is activated, usually by converting it to a methoxy-PEG-succinimidyl ester. This activated PEG is then reacted with the amino group of the phosphoethanolamine to form the final product, 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000].
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, such as temperature, pH, and reaction time, to ensure high yield and purity. The final product is typically purified using techniques like high-performance liquid chromatography (HPLC) to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
14:0 PEG2000 PE can undergo various chemical reactions, including:
Hydrolysis: The ester bonds in the myristoyl chains can be hydrolyzed under acidic or basic conditions.
Oxidation: The fatty acid chains can undergo oxidation, leading to the formation of peroxides and other oxidative products.
Substitution: The amino group in the phosphoethanolamine can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide at elevated temperatures.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Electrophiles such as acyl chlorides or alkyl halides are commonly used.
Major Products Formed
Hydrolysis: Produces free fatty acids and glycerophosphoethanolamine.
Oxidation: Leads to the formation of fatty acid peroxides and other oxidative degradation products.
Substitution: Results in the formation of various substituted phosphoethanolamine derivatives.
Wissenschaftliche Forschungsanwendungen
14:0 PEG2000 PE has a wide range of applications in scientific research, including:
Chemistry: Used in the preparation of liposomes and other lipid-based delivery systems.
Biology: Employed in the study of membrane dynamics and protein-lipid interactions.
Medicine: Utilized in drug delivery systems to enhance the bioavailability and stability of therapeutic agents.
Industry: Applied in the formulation of cosmetics and personal care products due to its emulsifying properties.
Wirkmechanismus
The mechanism of action of 14:0 PEG2000 PE is primarily based on its ability to form lipid bilayers and micelles. These structures can encapsulate hydrophobic drugs, enhancing their solubility and stability. The PEG chain provides steric stabilization, preventing the aggregation of the lipid particles and prolonging their circulation time in the bloodstream. This makes it an effective carrier for drug delivery.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-1000]: Similar structure but with a shorter PEG chain (molecular weight 1000).
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-5000]: Similar structure but with a longer PEG chain (molecular weight 5000).
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]: Similar structure but with palmitoyl chains (16:0) instead of myristoyl chains (14:0).
Uniqueness
14:0 PEG2000 PE is unique due to its specific combination of myristoyl chains and a PEG chain with a molecular weight of 2000. This combination provides a balance between hydrophobic and hydrophilic properties, making it particularly effective in forming stable lipid bilayers and micelles. The PEG chain also imparts steric stabilization, enhancing the compound’s utility in drug delivery and other applications.
Eigenschaften
Molekularformel |
C125H251N2O55P |
|---|---|
Molekulargewicht |
2693.3 g/mol |
IUPAC-Name |
azanium;[(2R)-2,3-di(tetradecanoyloxy)propyl] 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxycarbonylamino]ethyl phosphate |
InChI |
InChI=1S/C125H248NO55P.H3N/c1-4-6-8-10-12-14-16-18-20-22-24-26-123(127)178-120-122(181-124(128)27-25-23-21-19-17-15-13-11-9-7-5-2)121-180-182(130,131)179-29-28-126-125(129)177-119-118-176-117-116-175-115-114-174-113-112-173-111-110-172-109-108-171-107-106-170-105-104-169-103-102-168-101-100-167-99-98-166-97-96-165-95-94-164-93-92-163-91-90-162-89-88-161-87-86-160-85-84-159-83-82-158-81-80-157-79-78-156-77-76-155-75-74-154-73-72-153-71-70-152-69-68-151-67-66-150-65-64-149-63-62-148-61-60-147-59-58-146-57-56-145-55-54-144-53-52-143-51-50-142-49-48-141-47-46-140-45-44-139-43-42-138-41-40-137-39-38-136-37-36-135-35-34-134-33-32-133-31-30-132-3;/h122H,4-121H2,1-3H3,(H,126,129)(H,130,131);1H3/t122-;/m1./s1 |
InChI-Schlüssel |
QQHAAYKTQQJGGW-YMNXLSEASA-N |
Isomerische SMILES |
CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCNC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC)OC(=O)CCCCCCCCCCCCC.[NH4+] |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC)OC(=O)CCCCCCCCCCCCC.[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



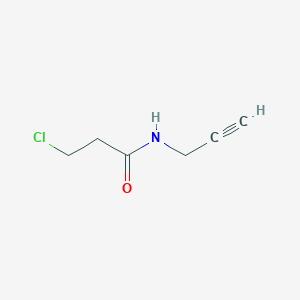


![5,12-dioxapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B11940551.png)

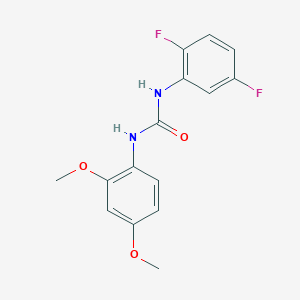
![2-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B11940569.png)
